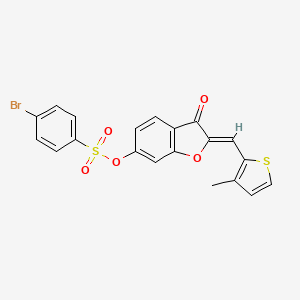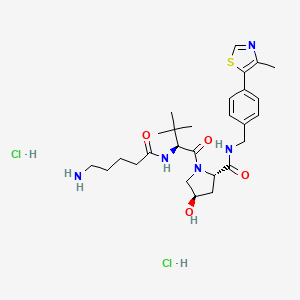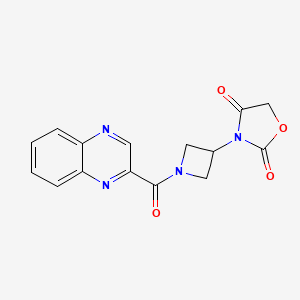![molecular formula C10H16O2 B2377717 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 340023-03-2](/img/structure/B2377717.png)
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is a chemical compound with the IUPAC name (2-oxabicyclo[2.2.2]octan-4-yl)methanol . It has a molecular weight of 142.2 . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for “(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is 1S/C8H14O2/c9-5-8-3-1-7(2-4-8)10-6-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is an oil-like substance . It has a molecular weight of 142.2 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Applications
Synthesis of Taxol C,D Ring System
The functionalized bicyclic oxetanes, derivatives of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, have been explored in the synthesis of the taxol C,D ring system. These heterocycles demonstrate the ability to undergo nucleophilic addition to ketones, which is significant in complex organic synthesis (Paquette & Thompson, 1993).
Tandem Prins/Wagner/Ritter Process
This compound is involved in the synthesis of novel classes of (3-oxabicyclo[4.2.0]octanyl)amides via a three-component coupling process. This represents a significant development in the creation of complex organic structures (Subba Reddy et al., 2015).
Formation of Dioxatricyclo and Oxabicyclo Systems
Studies have shown that this compound plays a role in the formation of various complex ring systems like dioxatricyclo[3.2.1.03,6]octane and oxabicyclo[2.2.2]octane, which are crucial in synthetic organic chemistry (Mosimann & Vogel, 2000).
Reactivity and Mechanism Studies
Study of Radical Cations
Research into vinylcyclopropane radical cations, related to this compound, provides insights into their structure and reactivity. This is important for understanding electron-transfer photochemistry in organic chemistry (Herbertz & Roth, 1998).
Reactions in Organic Synthesis
This compound is also involved in various reactions such as the Mitsunobu reaction and ring expansions, which are pivotal in the synthesis of chiral-bridged azepanes and other complex organic molecules (Wojaczyńska et al., 2012).
Methanolysis Studies
Investigations into the selective methanolysis of related bicyclic dione systems have been conducted, highlighting the influence of substituents on reaction pathways. This research aids in understanding synthetic procedures leading to piperidine systems (Verbist et al., 2004).
Dielectric Anomalies in Co-crystals
The co-crystal of a similar compound with 4,4′-biphenol exhibits dielectric anomalies coupled with structural phase transitions, indicating potential applications in materials science (Ning et al., 2014).
Catalysis in Reduction Reactions
This compound has been studied in the context of homogeneous catalysis by ruthenium and rhodium complexes for the reduction of organic substrates using methanol as a hydrogen donor, which is significant for green chemistry applications (Smith & Maitlis, 1985).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-10-5-3-9(7-11,4-6-10)8-12-10/h2,11H,1,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTTYNMDNSUNMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(CC1)(CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
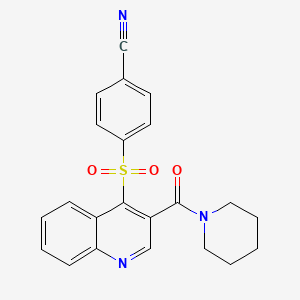
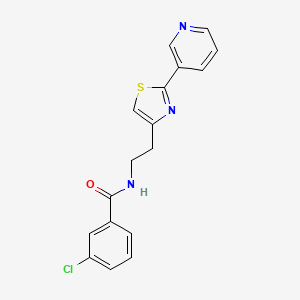

![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)
![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
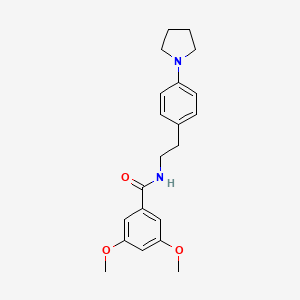
![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
